molecular formula C17H10BrNO3S2 B281083 N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No. B281083
M. Wt: 420.3 g/mol
InChI Key: WAKIIHAZVVCGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.

Mechanism of Action

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide selectively inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. Inhibition of glutaminase by N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells. N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have anti-inflammatory effects in a mouse model of sepsis.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapy, and its mechanism of action is well understood. However, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide also has some limitations. It is relatively non-specific and can inhibit other enzymes besides glutaminase. In addition, its efficacy in vivo has been limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the optimization of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide for in vivo use, such as by improving its solubility and bioavailability. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could be used in combination with other therapies to enhance their efficacy. Finally, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could be used as a tool to study the role of glutaminase in other diseases besides cancer, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves several steps, including the formation of a naphtho[1,8-bc]thiophene ring system and the introduction of a sulfonamide and a bromophenyl group. The synthesis method for N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been reported in several publications, including a paper by Gross et al. in 2014. The authors describe a method for the synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and a naphtho[1,8-bc]thiophene-6-bromo derivative. The resulting intermediate is then treated with sulfonamide to yield N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide.

Scientific Research Applications

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutaminase is upregulated in many cancers, and its inhibition has been shown to be a promising therapeutic strategy. N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

Molecular Formula

C17H10BrNO3S2

Molecular Weight

420.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C17H10BrNO3S2/c18-10-4-6-11(7-5-10)19-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,19H

InChI Key

WAKIIHAZVVCGPA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.